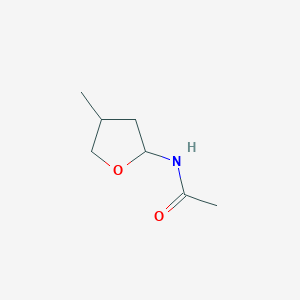
N-(4-Methyloxolan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyltetrahydrofuran-2-yl)acetamide: is an organic compound with the molecular formula C7H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a 4-methyltetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyltetrahydrofuran-2-yl)acetamide typically involves the reaction of 4-methyltetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Methyltetrahydrofuran-2-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methyltetrahydrofuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Methyltetrahydrofuran-2-yl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a model compound to investigate the behavior of similar molecules in biological systems.
Medicine: N-(4-Methyltetrahydrofuran-2-yl)acetamide has potential applications in drug discovery and development. It can be used as a lead compound to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mécanisme D'action
The mechanism of action of N-(4-Methyltetrahydrofuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
- N-(4-Methyltetrahydrofuran-2-yl)acetamide
- N-(4-Methyltetrahydrofuran-2-yl)propionamide
- N-(4-Methyltetrahydrofuran-2-yl)butyramide
Uniqueness: N-(4-Methyltetrahydrofuran-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-methyltetrahydrofuran ring provides stability and enhances its reactivity in various chemical reactions. Additionally, the acetamide group allows for versatile modifications, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
96563-53-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-(4-methyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10-4-5)8-6(2)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
OMWPTWUHTLKJJK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















